![molecular formula C26H27FN6O3 B11138172 N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138172.png)
N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenylmethyl precursor. This precursor is then reacted with various reagents to introduce the imino, morpholinylpropyl, and triazatricyclo groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and triazatricyclo compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₉H₂₃F₁N₄O₂
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a triazatricyclo structure that contributes to its unique biological properties. The presence of fluorine and morpholine groups is significant for its interaction with biological targets.
Research indicates that this compound exhibits antitumor activity by modulating various signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit protein kinases that are crucial for cancer cell growth.
Anticancer Properties
-
In vitro Studies :
- The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity.
-
In vivo Studies :
- Animal models treated with this compound showed significant tumor regression compared to control groups.
- The compound's ability to penetrate tissues effectively enhances its therapeutic potential.
Other Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence that it may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor | Inhibits proliferation in cancer cell lines | |
Antimicrobial | Effective against specific bacterial strains | |
Anti-inflammatory | Reduces inflammation markers in vitro |
Notable Research Findings
- A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy in inhibiting specific kinases associated with tumor growth ( ).
- Another research article focused on its structural optimization to enhance biological activity and reduce toxicity ( ).
- Clinical trials are ongoing to evaluate its safety and efficacy in humans ( ).
Properties
Molecular Formula |
C26H27FN6O3 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27FN6O3/c27-19-7-5-18(6-8-19)17-29-25(34)20-16-21-24(30-22-4-1-2-10-32(22)26(21)35)33(23(20)28)11-3-9-31-12-14-36-15-13-31/h1-2,4-8,10,16,28H,3,9,11-15,17H2,(H,29,34) |
InChI Key |
HDMQZNJNKFOYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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